molecular formula C11H13ClN4O4S B1433663 2-Methylthio-6-chloropurine riboside CAS No. 66212-83-7

2-Methylthio-6-chloropurine riboside

Cat. No.: B1433663
CAS No.: 66212-83-7
M. Wt: 332.76 g/mol
InChI Key: OAMKRDXWXFNNRI-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylthio-6-chloropurine riboside is a modified nucleoside that has garnered significant interest in the fields of molecular biology, biochemistry, and medicinal chemistry. This compound is characterized by the presence of a methylthio group at the 2-position and a chlorine atom at the 6-position of the purine ring, which is attached to a ribose sugar. These modifications confer unique chemical and biological properties to the compound, making it a valuable tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthio-6-chloropurine riboside typically involves the modification of purine nucleosides. One common method is the post-synthetic modification of precursor oligoribonucleotides. For instance, 6-methylthiopurine riboside can be used as a starting material, which undergoes nucleophilic aromatic substitution with primary alkylamines to yield this compound .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow biocatalysis. This method utilizes lipase TL IM from Thermomyces lanuginosus to catalyze the synthesis of purine nucleoside esters under mild conditions. The process involves optimizing parameters such as solvent, reaction temperature, reaction time, and substrate ratio to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

2-Methylthio-6-chloropurine riboside undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound is particularly reactive at the 6-position, where the chlorine atom can be substituted by various nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various alkylated and functionalized purine nucleosides, which can be further utilized in biochemical and medicinal research .

Mechanism of Action

The mechanism of action of 2-Methylthio-6-chloropurine riboside involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with nucleic acid synthesis. This disruption can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound targets specific molecular pathways involved in nucleic acid metabolism, making it a valuable tool for studying these processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylthio-6-chloropurine riboside is unique due to the presence of both a methylthio group and a chlorine atom, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for specific interactions with nucleic acids and proteins, making it a versatile compound for various research applications .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-chloro-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O4S/c1-21-11-14-8(12)5-9(15-11)16(3-13-5)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMKRDXWXFNNRI-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylthio-6-chloropurine riboside
Reactant of Route 2
Reactant of Route 2
2-Methylthio-6-chloropurine riboside
Reactant of Route 3
Reactant of Route 3
2-Methylthio-6-chloropurine riboside
Reactant of Route 4
2-Methylthio-6-chloropurine riboside
Reactant of Route 5
2-Methylthio-6-chloropurine riboside
Reactant of Route 6
2-Methylthio-6-chloropurine riboside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.